molecular formula C8H10FNO B138398 5-Fluoro-2-methoxybenzylamine CAS No. 148870-38-6

5-Fluoro-2-methoxybenzylamine

Cat. No. B138398
M. Wt: 155.17 g/mol
InChI Key: IYQIJUZZRLPXIL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds often involves chemoselective methods, as seen in the preparation of 5′-O-Acryloyl-5-fluorouridine using a p-methoxybenzyl (PMB) group as a protecting group . Another example is the scalable synthesis of methyl 3-amino-5-(4-fluorobenzyl)-2-pyridinecarboxylate, which includes steps like lithium–bromine exchange and Pd-catalyzed alkoxycarbonylation . These methods highlight the importance of selective reactions and protecting groups in the synthesis of fluorine-containing compounds.

Molecular Structure Analysis

X-ray crystallography is a common technique used to determine the molecular structure of synthesized compounds. For instance, the crystal structure of 2-(4-fluorobenzyl)-6-(4-methoxyphenyl)Imidazo[2,1-b][1,3,4]thiadiazole and its derivatives was analyzed, revealing intermolecular interactions and supramolecular networks . Similarly, the structure of a novel hepatitis B inhibitor was elucidated, showing its monoclinic space group and the presence of intermolecular interactions .

Chemical Reactions Analysis

The reactivity of benzylamine derivatives is explored in the context of fluorogenic reactions for the determination of 5-hydroxyindoles . Additionally, Michael addition reactions were used to synthesize fluorine-substituted quinazolin-2-amine derivatives, demonstrating the influence of fluorine substituents on the reactivity and solubility of the compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are characterized using various analytical techniques. For example, the polymers substituted with 4-methoxybenzylamine were analyzed for their thermal stability and drug release characteristics . The rotational spectrum of 2-fluorobenzylamine was studied to understand the effects of fluorine substitution on molecular flexibility and tunneling pathways . The crystal structure of a pyridin-2(1H)-one derivative revealed the presence of hydrogen bonds and diorientational disorder, which can influence the stability and anti-HBV activity of the compound .

Scientific Research Applications

Synthesis and Characterization in Chemistry

5-Fluoro-2-methoxybenzylamine has been utilized in the synthesis and characterization of various compounds in chemical research. For instance, it was involved in the preparation of 5′-O-Acryloyl-5-fluorouridine, using a p-methoxybenzyl (PMB) group as a new N3-imide protecting group of 5-fluorouridine. This development offered a chemoselective method for protection and deprotection of the compound (Akiyama, T., Kumegawa, M., Takesue, Y., Nishimoto, H., & Ozaki, S., 1990). Similarly, its role in the synthesis of novel polyorganophosphazenes for in vitro release of drugs like indomethacin and 5-fluorouracil highlights its importance in drug delivery systems (Gudasi, K., Vadavi, R., Shelke, N., Sairam, M., & Aminahbavi, T. M., 2006).

Pharmaceutical Research and Drug Development

In the realm of pharmaceuticals, 5-Fluoro-2-methoxybenzylamine has been a part of the synthesis of various biologically active compounds. For instance, it was used in the creation of pyrimidine linked with morpholinophenyl derivatives, which demonstrated significant larvicidal activity (Gorle, S., Maddila, S., Chokkakula, S., Lavanya, P., Singh, M., & Jonnalagadda, S. B., 2016). Additionally, it contributed to the synthesis of novel hepatitis B inhibitors, emphasizing its potential in antiviral drug development (Ivashchenko, A., Mitkin, O. D., Kravchenko, D., Kuznetsova, I., Kovalenko, S., Bunyatyan, N. D., & Langer, T., 2019).

Biological Activity and Medical Imaging

The compound's derivatives have been synthesized and evaluated for their cytotoxic activities against various cancer cell lines, indicating its potential in cancer research (Reddy, S. S., Pallela, R., Kim, D.-m., Won, M., & Shim, Y., 2013). In medical imaging, derivatives of 5-Fluoro-2-methoxybenzylamine have been used in synthesizing radiolabeled ligands for studying peripheral benzodiazepine receptors, highlighting its application in neuroscience research and diagnostics (Zhang, M.-R., Maeda, J., Furutsuka, K., Yoshida, Y., Ogawa, M., Suhara, T., & Suzuki, K., 2003).

Safety And Hazards

The safety data sheet for 5-Fluoro-2-methoxybenzylamine indicates that it causes severe skin burns and eye damage and may cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use personal protective equipment when handling it .

properties

IUPAC Name

(5-fluoro-2-methoxyphenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10FNO/c1-11-8-3-2-7(9)4-6(8)5-10/h2-4H,5,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYQIJUZZRLPXIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)F)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10592981
Record name 1-(5-Fluoro-2-methoxyphenyl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10592981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Fluoro-2-methoxybenzylamine

CAS RN

148870-38-6
Record name 1-(5-Fluoro-2-methoxyphenyl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10592981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
DS El-Gamil, AK ElHady, PJ Chen, TL Hwang… - European Journal of …, 2022 - Elsevier
… The compound was synthesized according to procedure D using 5-fluoro-2-methoxybenzylamine. The experimental details of the compound have been previously reported in Ref. [37], …
Number of citations: 2 www.sciencedirect.com
AK ElHady, DS El-Gamil, PJ Chen, TL Hwang… - Molecules, 2021 - mdpi.com
Clks have been shown by recent studies to be promising targets for cancer therapy, as they are considered key regulators in the process of pre-mRNA splicing, which in turn affects …
Number of citations: 4 www.mdpi.com

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